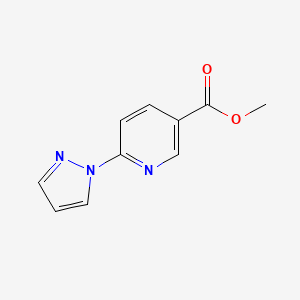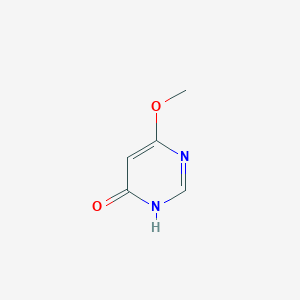
4-Methoxy-3-methylpyridine
Vue d'ensemble
Description
4-Methoxy-3-methylpyridine is a chemical compound with the linear formula C7H9NO . It has a molecular weight of 123.15 . It is used in various applications and products .
Synthesis Analysis
A new synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for the preparation of gastric-acid inhibiting compounds, is described . The synthesis involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-methylpyridine is characterized by a pyridine ring substituted at one or more positions by a methyl group . The InChI code is 1S/C7H9NO/c1-6-5-8-4-3-7(6)9-2/h3-5H,1-2H3 .Chemical Reactions Analysis
4-Methoxy-5-nitropyrimidine reacts with ethanolic hydrazine hydrate below 0° to give 4-hydrazino-5-nitropyrimidine which is converted by an excess of hydrazine hydrate at 25° into 3-amino-4-nitropyrazole .Physical And Chemical Properties Analysis
4-Methoxy-3-methylpyridine is a colorless to yellow liquid . It has a refractive index of n20/D 1.516 (lit.) and a density of 1.075 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Synthesis and Chemical Behavior : 4-Methoxy-3-methylpyridine serves as a key intermediate in organic synthesis, including the construction of complex molecules and ligands. Its derivatization has been explored for developing novel compounds with potential therapeutic and imaging applications, such as voltage-gated potassium channel blockers and PET imaging agents (Rodríguez-Rangel et al., 2020). Moreover, its role in the synthesis of chiral cyclopropanes as selective nicotinic acetylcholine receptor partial agonists highlights its utility in medicinal chemistry (Onajole et al., 2016).
Materials Science
- Optoelectronic Applications : The compound finds applications in materials science, particularly in the synthesis of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics. These materials have been analyzed for their noncentrosymmetric structures and potential in optoelectronic devices (Anwar et al., 2000).
Pharmacology and Biomedical Applications
- Pharmacological Derivatives : In pharmacology, derivatives of 4-Methoxy-3-methylpyridine have been synthesized and evaluated for their biological activities, such as the development of acridine-based drugs for DNA interaction and potential anticancer properties. These studies involve exploring the structure-activity relationships and optimizing the pharmacokinetic profiles of the derivatives (Charmantray et al., 2001).
Analytical Chemistry
- Analytical and Structural Studies : Analytical studies, including crystallography and spectroscopy, have been conducted to understand the structural and electronic properties of 4-Methoxy-3-methylpyridine and its derivatives. These studies provide insights into the molecular geometry, electron distribution, and potential interaction sites for further chemical modifications (Krygowski et al., 1994).
Mécanisme D'action
While the specific mechanism of action for 4-Methoxy-3-methylpyridine is not detailed, it is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II . It is also used in the construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetylcholine receptors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-5-8-4-3-7(6)9-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBHMODQBDKRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406166 | |
| Record name | 4-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylpyridine | |
CAS RN |
96609-78-8 | |
| Record name | 4-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-methoxy-3-methylpyridine a significant starting material in the synthesis of (±)-cylindrospermopsin?
A1: 4-Methoxy-3-methylpyridine serves as a crucial starting point in the total synthesis of (±)-cylindrospermopsin []. Its structure allows for the step-wise construction of the complex tricyclic system found in cylindrospermopsin. Specifically, it is utilized to build the substituted piperidine A ring, which is ultimately incorporated into the final structure of the target molecule [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/no-structure.png)





